
n-((1-Methyl-1h-pyrrol-2-yl)methyl)-1-(5-methylfuran-2-yl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-((1-Methyl-1h-pyrrol-2-yl)methyl)-1-(5-methylfuran-2-yl)ethan-1-amine: is an organic compound that features both pyrrole and furan rings in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-((1-Methyl-1h-pyrrol-2-yl)methyl)-1-(5-methylfuran-2-yl)ethan-1-amine typically involves multi-step organic reactions. One common method involves the alkylation of 1-methyl-1H-pyrrole with a suitable alkylating agent, followed by the introduction of the furan ring through a series of condensation reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
n-((1-Methyl-1h-pyrrol-2-yl)methyl)-1-(5-methylfuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrrole or furan derivatives.
科学的研究の応用
Chemistry
In chemistry, n-((1-Methyl-1h-pyrrol-2-yl)methyl)-1-(5-methylfuran-2-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a valuable lead compound for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.
作用機序
The mechanism of action of n-((1-Methyl-1h-pyrrol-2-yl)methyl)-1-(5-methylfuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
- 1-(1H-Pyrrol-2-yl)ethanone
- 2-Acetylpyrrole
- 1-(1H-Pyrrol-2-yl)-ethanone
Uniqueness
n-((1-Methyl-1h-pyrrol-2-yl)methyl)-1-(5-methylfuran-2-yl)ethan-1-amine stands out due to its dual ring structure, combining both pyrrole and furan rings. This unique combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
1-(5-methylfuran-2-yl)-N-[(1-methylpyrrol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C13H18N2O/c1-10-6-7-13(16-10)11(2)14-9-12-5-4-8-15(12)3/h4-8,11,14H,9H2,1-3H3 |
InChIキー |
NNMHENCETSHRLR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C(C)NCC2=CC=CN2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



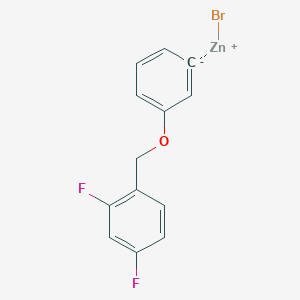
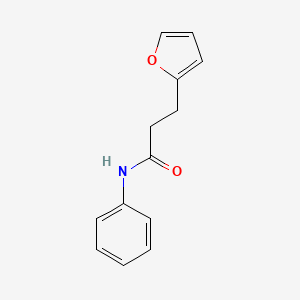

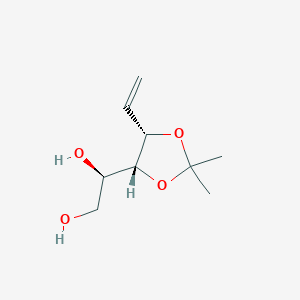


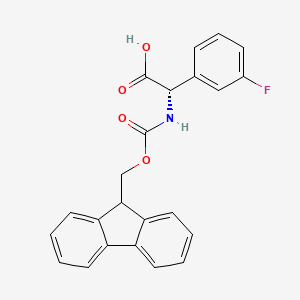
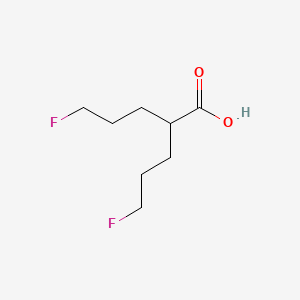
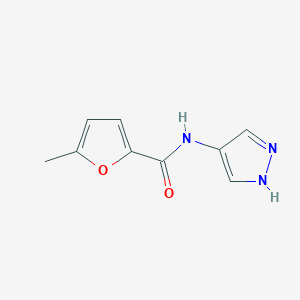
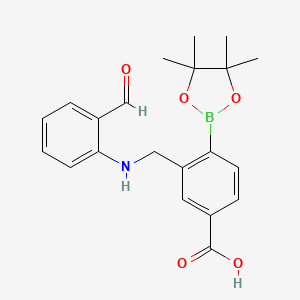
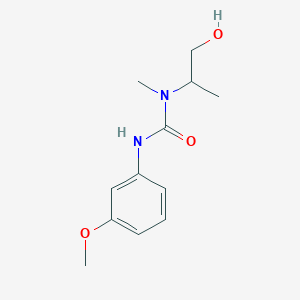
![6,7-Difluoro-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid](/img/structure/B14896247.png)

